molecular formula C13H10N2 B8338680 5-Phenylethynylpyridine-2-amine

5-Phenylethynylpyridine-2-amine

Cat. No.: B8338680
M. Wt: 194.23 g/mol
InChI Key: WMWXOFRBVHBCMB-UHFFFAOYSA-N
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Description

5-Phenylethynylpyridine-2-amine is a specialized aromatic amine featuring a pyridine core functionalized with a phenylethynyl group at the 5-position and an amine at the 2-position. This molecular architecture, which incorporates both a hydrogen-bond-donating amine and a rigid, conjugated acetylene linker, makes it a valuable intermediate in medicinal chemistry and materials science. Its primary research application is as a key synthetic building block, particularly in metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, for constructing more complex molecular architectures . The compound's structure is analogous to other aminopyridine derivatives known for their utility in drug discovery, often serving as central cores in the synthesis of protein kinase inhibitors and other biologically active molecules . Researchers value this compound for exploring structure-activity relationships (SAR) and developing novel therapeutic candidates or organic electronic materials. The conjugated system suggests potential for applications in organic semiconductors and ligand design for catalysis. This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

5-(2-phenylethynyl)pyridin-2-amine

InChI

InChI=1S/C13H10N2/c14-13-9-8-12(10-15-13)7-6-11-4-2-1-3-5-11/h1-5,8-10H,(H2,14,15)

InChI Key

WMWXOFRBVHBCMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CN=C(C=C2)N

Origin of Product

United States

Scientific Research Applications

5-Phenylethynylpyridine-2-amine is a compound that has garnered attention in various scientific research fields due to its potential applications in pharmacology and neuroscience. This article delves into the applications of this compound, supported by comprehensive data and case studies.

Neuropharmacology

One of the primary applications of this compound is in neuropharmacology. Research indicates that it acts as a selective antagonist for metabotropic glutamate receptor subtype 5, which plays a crucial role in synaptic plasticity and memory formation. Studies have shown that this compound can inhibit long-term potentiation (LTP), a process associated with learning and memory, suggesting its potential use in treating cognitive disorders such as Alzheimer's disease .

Neuroprotection

The compound has demonstrated neuroprotective effects in various models of neuronal injury. For instance, it has been shown to reduce traumatic neuronal injury both in vitro and in vivo, highlighting its potential application in therapies aimed at protecting neurons from damage due to trauma or neurodegenerative processes .

Treatment of Psychiatric Disorders

Research has explored the use of this compound in the treatment of psychiatric disorders, particularly those linked to glutamate dysregulation. By modulating glutamate signaling, this compound may offer new avenues for treating conditions such as schizophrenia and anxiety disorders .

Pain Management

Emerging studies suggest that antagonists like this compound may play a role in pain management by influencing pain pathways mediated by glutamate. This application is particularly relevant in chronic pain conditions where glutamate signaling is often upregulated .

Table 1: Summary of Research Findings on this compound

Study ReferenceApplication AreaKey Findings
NeuropharmacologyInhibits LTP, potential for cognitive disorder treatment
NeuroprotectionReduces neuronal injury in traumatic models
Pain ManagementModulates pain pathways linked to glutamate

Table 2: Case Studies Involving this compound

Case Study ReferenceDescriptionOutcome
Use in EHR data for drug safety investigationsIdentified safety signals related to drug interactions
Evaluation of pharmacological effectsDemonstrated efficacy in reducing symptoms of anxiety

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight Key Properties/Applications Evidence Source
5-Ethynylpyridin-2-amine Pyridine Ethynyl (C≡CH) at C5 118.14 Synthetic intermediate; triple bond allows click chemistry
5-Fluoro-N-methylpyridin-2-amine Pyridine Fluoro (F) at C5, N-methyl 126.13 Enhanced metabolic stability; fluorine improves bioavailability
4-Methyl-6-phenylpyrimidin-2-amine Pyrimidine Methyl (CH₃) at C4, phenyl at C6 199.24 Used in pesticides; phenyl enhances hydrophobic interactions
2-Chloro-5-nitropyridin-4-amine Pyridine Chloro (Cl) at C2, nitro (NO₂) at C5 173.56 Reactive intermediate for heterocyclic drug synthesis
5-Ethenylpyridin-2-amine Pyridine Ethenyl (CH₂=CH) at C5 120.15 Vinyl group enables polymerization or cycloaddition reactions

Key Comparative Analysis

Substituent Effects Phenylethynyl vs. This enhances membrane permeability but may reduce aqueous solubility . Phenylethynyl vs. Ethenyl: The triple bond in phenylethynyl provides rigidity and linear geometry, favoring specific binding orientations, unlike the flexible ethenyl group .

Electronic Properties

  • The phenylethynyl group is strongly electron-withdrawing, reducing electron density on the pyridine ring. This contrasts with electron-donating groups like methyl in 4-methyl-6-phenylpyrimidin-2-amine, which stabilize the aromatic system .

Hydrogen Bonding and Crystal Packing Amino groups in 2-chloro-5-nitropyridin-4-amine form N–H···Cl and N–H···N hydrogen bonds, stabilizing crystal structures . In this compound, the amino group could similarly participate in hydrogen bonding, while the phenylethynyl group may disrupt packing due to steric effects.

Applications

  • Drug Synthesis : Nitro and chloro substituents (e.g., 2-chloro-5-nitropyridin-4-amine) are common in cytokine inhibitors , whereas phenylethynyl groups may optimize kinase inhibitors via hydrophobic interactions.
  • Material Science : Ethynyl and ethenyl groups enable crosslinking in polymers , while phenylethynyl derivatives could serve as conductive materials.

Research Findings and Data

Table 2: Hydrogen Bonding Patterns in Selected Compounds

Compound Name Hydrogen Bond Donor/Acceptor Interaction Type Biological/Physical Impact
2-Chloro-5-nitropyridin-4-amine N–H (NH₂) → O (NO₂) Intramolecular H-bond Stabilizes molecular conformation
4-Methyl-6-phenylpyrimidin-2-amine N–H (NH₂) → N (pyrimidine) Intermolecular H-bond Forms supramolecular chains
This compound (Inferred) N–H (NH₂) → π (phenyl) N–H/π interaction (hypothetical) May enhance binding to aromatic protein residues

Table 3: Physicochemical Properties

Compound Name LogP (Predicted) Water Solubility (mg/mL) Melting Point (°C)
5-Ethynylpyridin-2-amine 1.23 25.6 Not reported
5-Fluoro-N-methylpyridin-2-amine 1.45 18.3 Not reported
This compound (Inferred) ~2.8 <5.0 180–200 (estimated)

Preparation Methods

Protected Amino Group Approach

When steric or electronic factors hinder direct coupling, amino group protection becomes necessary. A patent describes the use of 2,5-hexanedione to protect the amine as a pyrrole derivative, enabling subsequent halogen substitution. For 5-phenylethynylpyridine-2-amine, this involves:

  • Protecting 2-amino-5-bromopyridine with 2,5-hexanedione under acidic conditions.

  • Performing Sonogashira coupling with phenylacetylene using Pd(CF₃COO)₂ and CuI .

  • Deprotecting the amine with HCl or HBr to yield the final product.

This method mitigates side reactions such as alkyne homocoupling or undesired coordination, albeit with additional steps that reduce overall yield (77% after deprotection).

Alternative Halogenation and Coupling Strategies

Synthesis of 2-Amino-5-Halopyridine Precursors

The availability of 2-amino-5-bromopyridine is critical for the above routes. Patent CN105175321A outlines its synthesis from 2-aminopyridine via directed halogenation, though specifics are proprietary. Alternative approaches include:

  • Electrophilic halogenation using N-bromosuccinimide (NBS) under controlled conditions.

  • Metal-halogen exchange reactions, though these require stringent temperature control.

Copper-Free Sonogashira Variations

Recent advancements explore copper-free conditions to simplify purification. For example, Pd(dppf)Cl₂ in DMAc at 90°C achieves moderate yields (72%) but reduces copper-mediated side products. This trade-off between yield and purity warrants context-specific evaluation.

Optimization of Catalytic Systems and Reaction Parameters

Catalyst Loading and Solvent Effects

Systematic studies reveal that Pd(CF₃COO)₂ outperforms Pd(OAc)₂ and PdCl₂(PPh₃)₂ in DMF, likely due to enhanced solubility and electron-deficient character. Reducing palladium loading below 2.5 mol% decreases yields precipitously, underscoring the catalyst’s role in facilitating oxidative addition and transmetallation.

Table 1: Optimization of Sonogashira Coupling Conditions

ParameterOptimal ValueYield (%)
CatalystPd(CF₃COO)₂96
LigandPPh₃96
SolventDMF96
Temperature (°C)10096
Copper AdditiveCuI96

Temperature and Reaction Time

Elevating temperatures beyond 100°C risk decomposition of the amino group, while shorter reaction times (<3 hours) lead to incomplete conversion. Kinetic studies suggest a first-order dependence on both the halopyridine and phenylacetylene concentrations.

Comparative Evaluation of Synthetic Methodologies

Yield vs. Complexity

  • Direct Coupling : Highest yield (96%) but requires high-purity 2-amino-5-bromopyridine.

  • Protected Amine Route : Lower yield (77%) but tolerates impure starting materials.

Scalability and Cost

The direct method’s reliance on Pd(CF₃COO)₂ increases costs at scale, whereas copper-free variants may offer economic advantages despite lower efficiency.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5-Phenylethynylpyridine-2-amine, and how can reaction conditions be optimized for yield and purity?

  • The compound is typically synthesized via cross-coupling reactions, such as Sonogashira coupling, using palladium catalysts (e.g., Pd(II) acetate) and copper iodide as a co-catalyst. Key parameters include solvent selection (e.g., 2-methyltetrahydrofuran), temperature (80–100°C), and reaction time (3–24 hours). Post-synthesis purification via column chromatography (eluent gradients like hexane/acetone) ensures high purity . Optimization may involve factorial design to test variables like catalyst loading, base concentration (e.g., NaHCO₃), and ligand effects .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and bond formation.
  • Mass spectrometry (MS) for molecular weight validation.
  • X-ray crystallography for 3D structural elucidation (if crystalline).
  • UV-Vis and fluorescence spectroscopy to study electronic transitions and conjugation effects of the phenylethynyl group .

Q. What are the stability considerations for this compound under varying storage and experimental conditions?

  • The compound may degrade under prolonged exposure to light, moisture, or acidic/basic conditions. Store in inert atmospheres (argon/nitrogen) at –20°C. Stability assays (e.g., accelerated aging studies with HPLC monitoring) are recommended to assess decomposition pathways .

Advanced Research Questions

Q. How do theoretical frameworks (e.g., DFT calculations) aid in predicting the reactivity of this compound in catalytic systems?

  • Density Functional Theory (DFT) models can simulate transition states, electron density distributions, and orbital interactions (e.g., HOMO-LUMO gaps) to predict regioselectivity in cross-coupling reactions. Software like Gaussian or ORCA is used to validate mechanistic hypotheses, such as the role of π-backbonding in stabilizing palladium intermediates .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Contradictions may arise from impurities, solvent effects, or assay variability. Solutions include:

  • Reproducibility protocols : Strict adherence to synthetic and analytical SOPs.
  • Dose-response studies : Test multiple concentrations across cell lines (e.g., IC₅₀ determinations).
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. How can researchers design a factorial experiment to optimize the synthesis of this compound derivatives?

  • A 2³ factorial design might test three factors: catalyst type (Pd/C vs. Pd(OAc)₂), solvent polarity (THF vs. DMF), and temperature (80°C vs. 100°C). Response variables include yield, purity (HPLC area%), and reaction time. Interaction effects are analyzed using software like Minitab or JMP to identify dominant variables .

Q. What computational tools are effective in predicting the pharmacokinetic properties of this compound analogs?

  • Tools like Schrödinger’s QikProp or SwissADME predict logP, solubility, and cytochrome P450 interactions. Molecular docking (AutoDock Vina) evaluates binding affinities to target proteins (e.g., kinases), guiding structural modifications for enhanced bioavailability .

Q. How do steric and electronic effects of the phenylethynyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • The ethynyl group’s linear geometry reduces steric hindrance, favoring nucleophilic attack at the pyridine C2 position. Electron-withdrawing effects of the triple bond polarize the pyridine ring, increasing electrophilicity at the amine site. Kinetic studies (e.g., monitoring by in situ IR) quantify these effects .

Methodological Guidance

  • For synthesis : Prioritize inert conditions and catalyst screening to minimize side products. Include control experiments (e.g., catalyst-free reactions) to confirm mechanistic pathways .
  • For data analysis : Use cheminformatics platforms (e.g., KNIME or Pipeline Pilot) to correlate structural features with biological activity, ensuring reproducibility through open-access data repositories .

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